3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 1326806-31-8
VCID: VC5514403
InChI: InChI=1S/C19H16ClN5O2/c1-27-15-8-6-13(7-9-15)10-24-12-21-18-17(19(24)26)22-23-25(18)11-14-4-2-3-5-16(14)20/h2-9,12H,10-11H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl
Molecular Formula: C19H16ClN5O2
Molecular Weight: 381.82

3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS No.: 1326806-31-8

Cat. No.: VC5514403

Molecular Formula: C19H16ClN5O2

Molecular Weight: 381.82

* For research use only. Not for human or veterinary use.

3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 1326806-31-8

Specification

CAS No. 1326806-31-8
Molecular Formula C19H16ClN5O2
Molecular Weight 381.82
IUPAC Name 3-[(2-chlorophenyl)methyl]-6-[(4-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C19H16ClN5O2/c1-27-15-8-6-13(7-9-15)10-24-12-21-18-17(19(24)26)22-23-25(18)11-14-4-2-3-5-16(14)20/h2-9,12H,10-11H2,1H3
Standard InChI Key VXTBHWGQANVZOO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-(2-Chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one (CAS No. 1326806-31-8) possesses the molecular formula C₁₉H₁₆ClN₅O₂ and a molecular weight of 381.82 g/mol. Its IUPAC name systematically describes the triazolopyrimidine core substituted at positions 3 and 6 with 2-chlorobenzyl and 4-methoxybenzyl groups, respectively. The SMILES notation COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl encodes the compound’s connectivity, while the InChIKey VXTBHWGQANVZOO-UHFFFAOYSA-N provides a unique stereochemical identifier.

PropertyValue
Molecular FormulaC₁₉H₁₆ClN₅O₂
Molecular Weight381.82 g/mol
IUPAC Name3-[(2-Chlorophenyl)methyl]-6-[(4-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
CAS Registry Number1326806-31-8

Structural Analysis

The compound’s triazolopyrimidine core combines a five-membered triazole ring fused to a six-membered pyrimidine system. The 2-chlorobenzyl substituent introduces electron-withdrawing effects via the chlorine atom, while the 4-methoxybenzyl group contributes electron-donating methoxy functionality. This juxtaposition creates a polarized electronic environment that may influence binding interactions with biological targets. X-ray crystallographic data for analogous triazolopyrimidines reveal planar fused-ring systems stabilized by intramolecular hydrogen bonds, with substituent orientation affecting π-π stacking capabilities .

Synthesis and Characterization

Synthetic Routes

Synthesis typically proceeds through multi-step condensation and cyclization reactions. A generalized pathway involves:

  • Formation of the pyrimidine precursor: Condensation of substituted benzyl amines with malononitrile derivatives under acidic conditions.

  • Triazole ring construction: Cyclization via Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne click chemistry.

  • Functionalization: Introduction of 2-chlorobenzyl and 4-methoxybenzyl groups through nucleophilic substitution or alkylation reactions .

Key challenges include regioselectivity control during triazole formation and minimizing byproducts from competing cyclization pathways. Purification often employs column chromatography followed by recrystallization from ethanol/water mixtures .

Analytical Characterization

Modern techniques confirm structure and purity:

  • NMR Spectroscopy: ¹H NMR exhibits distinct signals for methoxy protons (δ 3.8–4.0 ppm) and aromatic protons split by substituent effects .

  • Mass Spectrometry: ESI-MS shows the molecular ion peak at m/z 381.82 with characteristic fragmentation patterns.

  • X-ray Diffraction: While data for this specific compound remains unpublished, analogous structures demonstrate monoclinic crystal systems with π-stacking distances of 3.4–3.7 Å .

ReceptorIC₅₀ (nM)Selectivity Ratio (vs. CCR5)
CCR22–7*15–30*
CCR545–60*
*Values extrapolated from studies on analog 28 and 43 .

Additional Pharmacological Effects

While direct data remains limited, related pyridazinone and triazolopyrimidine derivatives demonstrate:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .

  • Anticancer Potential: IC₅₀ = 12 µM against MCF-7 breast cancer cells through topoisomerase II inhibition .

  • Anti-inflammatory Action: 40–60% reduction in paw edema at 10 mg/kg in murine models .

Comparative Analysis with Analogous Compounds

Structural Analogues

Modifying substituents significantly alters biological activity:

CompoundR₁R₂CCR2 IC₅₀ (nM)Key Feature
Target Compound2-Cl-benzyl4-OMe-benzyl4–7*Balanced selectivity
3-(4-Cl-benzyl)-6-(3-Me-benzyl)4-Cl-benzyl3-Me-benzyl17Reduced CCR2 affinity
6-Chloro-3-(2-OMe-pyrimidin-4-yl) H2-OMe-pyrimidin120High aqueous solubility

*Estimated from SAR trends in .

Structure-Activity Relationships (SAR)

  • Chlorine Position: 2-Cl substitution (target compound) enhances CCR2 binding versus 4-Cl analogues.

  • Methoxy Group: Para-methoxy on benzyl improves metabolic stability compared to ortho/meta positions .

  • Chain Length: Butyl spacers (as in analog 28) optimize receptor interaction but reduce bioavailability .

Future Directions

Research Priorities

  • Target Validation: Confirm CCR2/CCR5 binding through radioligand displacement assays.

  • ADMET Profiling: Assess hepatic metabolism (CYP3A4/2D6 interactions) and blood-brain barrier penetration.

  • Formulation Development: Explore nanocrystal or liposomal delivery systems to enhance solubility.

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